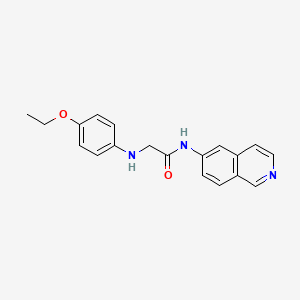
1-(5-Chloro-6-methylpyrazin-2-yl)piperidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Chloro-6-methylpyrazin-2-yl)piperidine-4-carboxylic acid is a chemical compound that belongs to the class of pyrazine derivatives This compound is characterized by the presence of a piperidine ring attached to a pyrazine moiety, which is further substituted with a chlorine atom and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Chloro-6-methylpyrazin-2-yl)piperidine-4-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions. For instance, the condensation of 2,3-dichloropyrazine with methylamine can yield 5-chloro-6-methylpyrazine.
Introduction of the Piperidine Ring: The piperidine ring can be introduced through a nucleophilic substitution reaction. For example, reacting 5-chloro-6-methylpyrazine with piperidine in the presence of a base can form the desired piperidine-substituted pyrazine.
Carboxylation: The final step involves the introduction of the carboxylic acid group. This can be achieved through carboxylation reactions, such as the reaction of the piperidine-substituted pyrazine with carbon dioxide under high pressure and temperature.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
1-(5-Chloro-6-methylpyrazin-2-yl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, such as the removal of the chlorine atom.
Substitution: The chlorine atom in the pyrazine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced forms such as dechlorinated compounds.
Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
1-(5-Chloro-6-methylpyrazin-2-yl)piperidine-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Biological Research: It is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules, including agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(5-Chloro-6-methylpyrazin-2-yl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(6-Methylpyrazin-2-yl)piperidine-4-carboxylic acid: Similar structure but lacks the chlorine atom.
1-(5-Chloropyrazin-2-yl)piperidine-4-carboxylic acid: Similar structure but lacks the methyl group.
1-(5-Chloro-6-methylpyrazin-2-yl)piperidine-4-amine: Similar structure but has an amine group instead of a carboxylic acid group.
Uniqueness
1-(5-Chloro-6-methylpyrazin-2-yl)piperidine-4-carboxylic acid is unique due to the presence of both the chlorine and methyl groups on the pyrazine ring, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance its binding affinity to certain targets and modify its pharmacokinetic properties.
Properties
CAS No. |
919536-39-3 |
|---|---|
Molecular Formula |
C11H14ClN3O2 |
Molecular Weight |
255.70 g/mol |
IUPAC Name |
1-(5-chloro-6-methylpyrazin-2-yl)piperidine-4-carboxylic acid |
InChI |
InChI=1S/C11H14ClN3O2/c1-7-10(12)13-6-9(14-7)15-4-2-8(3-5-15)11(16)17/h6,8H,2-5H2,1H3,(H,16,17) |
InChI Key |
HODHRTHJGHPANL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CN=C1Cl)N2CCC(CC2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Butanol, 2-[(4-phenyl-1-phthalazinyl)amino]-](/img/structure/B12910832.png)







![[1,1'-Biphenyl]-2-sulfonic acid](/img/structure/B12910868.png)



![Cyclohepta[b]pyrrole, 2-chloro-8-(2-pyridinyl)-](/img/structure/B12910917.png)

